

Furo[3,2-b]pyridin-2-ylmethanol CAS number and molecular formula

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Compound of Interest

Compound Name: **Furo[3,2-b]pyridin-2-ylmethanol**

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Technical Guide: Furo[3,2-b]pyridin-2-ylmethanol

An In-depth Guide to the Synthesis, Chemical Properties, and Application of a Privileged Heterocyclic Scaffold in Drug Discovery

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure. This makes it an attractive pharmacophore for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of **Furo[3,2-b]pyridin-2-ylmethanol**, a key derivative of this scaffold. We will delve into its chemical identity, provide a detailed synthetic route with expert insights, and explore its applications in modern drug discovery, with a particular focus on the inhibition of Cdc-like kinases (CLKs). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.

Chemical Identity and Properties

Furo[3,2-b]pyridin-2-ylmethanol is a foundational building block for the synthesis of more complex molecules. Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	162537-61-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ NO ₂	[1] [2] [5]
Molecular Weight	149.15 g/mol	[1] [2]
IUPAC Name	(furo[3,2-b]pyridin-2-yl)methanol	N/A
Physical Form	Liquid (at 20°C)	[1]
SMILES	<chem>CC1=C(C=C(C(=O)N=C1)O)C</chem>	[5]
InChI Key	OIMBQDHQXBDNFX-UHFFFAOYSA-N	[5]

Synthesis and Manufacturing

The construction of the furo[3,2-b]pyridine nucleus is a critical step that leverages modern synthetic methodologies. While numerous strategies exist for the core scaffold, we present a robust and logical pathway to the target molecule, **Furo[3,2-b]pyridin-2-ylmethanol**, from commercially available precursors. The proposed synthesis involves a foundational Sonogashira coupling followed by intramolecular cyclization to form the core, and subsequent functional group manipulation to yield the desired primary alcohol.

2.1. Synthetic Workflow Overview

The overall strategy is to first construct a furo[3,2-b]pyridine core bearing a functional handle at the 2-position, such as a carboxylic acid, which can then be selectively reduced to the target alcohol.

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Caption: Proposed synthetic workflow for **Furo[3,2-b]pyridin-2-ylmethanol**.

2.2. Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of the key intermediate, Furo[3,2-b]pyridine-2-carboxylic acid, and its subsequent reduction.

Part A: Synthesis of Furo[3,2-b]pyridine-2-carboxylic acid via Sonogashira Coupling

This one-pot procedure is adapted from established methods for synthesizing 2-substituted furo[3,2-b]pyridines.^[3] The choice of a Sonogashira reaction is based on its high efficiency and tolerance for various functional groups.

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), palladium on carbon (10% Pd/C, 0.05 eq), copper(I) iodide (CuI, 0.1 eq), and triphenylphosphine (PPh₃, 0.2 eq).
 - **Expertise & Experience:** The use of a heterogeneous catalyst like Pd/C simplifies purification, while the Cu(I) co-catalyst is crucial for activating the terminal alkyne. PPh₃ serves as a ligand to stabilize the palladium catalyst.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Maintaining an oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common and significant side reaction.^[1]

- Solvent and Reagent Addition: Add degassed ethanol (e.g., 100 mL) via syringe, followed by degassed triethylamine (3.0 eq). The amine base is essential for neutralizing the HCl generated during the catalytic cycle. Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture.
- Reaction and Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80°C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting pyridine. The reaction typically proceeds to completion within 2-4 hours, forming the furo[3,2-b]pyridine core in situ via intramolecular cyclization.
- Oxidation to Carboxylic Acid: After cooling to room temperature, carefully add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water. The reaction is exothermic and should be controlled with an ice bath. Stir overnight. This step oxidizes the hydroxymethyl group at the 2-position to a carboxylic acid.
- Work-up and Purification: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with 2M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum to yield Furo[3,2-b]pyridine-2-carboxylic acid.^[6]

Part B: Reduction to **Furo[3,2-b]pyridin-2-ylmethanol**

The reduction of a carboxylic acid to a primary alcohol is a standard transformation. Borane reagents are chosen here for their high selectivity for carboxylic acids over other reducible groups like esters, should they be present.^[7]

- Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend Furo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Reducing Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.5 eq, 1 M in THF) dropwise.
 - Trustworthiness: The reaction should be monitored for gas evolution (hydrogen). The slow, controlled addition at low temperature is a critical safety and control measure.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete

consumption of the starting material.

- Quenching and Work-up: Cool the reaction back to 0°C and quench it by the slow, dropwise addition of methanol until gas evolution ceases. This step neutralizes any excess borane. Remove the solvents under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield **Furo[3,2-b]pyridin-2-ylmethanol** as a pure liquid.[\[8\]](#)

Applications in Drug Discovery & Development

The Furo[3,2-b]pyridine scaffold is a cornerstone in the design of targeted therapeutics, primarily due to its ability to form key interactions within the ATP-binding pockets of enzymes. Derivatives have shown significant promise as kinase inhibitors and modulators of crucial signaling pathways.[\[9\]](#)

- Kinase Inhibition: This scaffold has proven to be an excellent platform for designing selective inhibitors of several kinase families, including Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinases (CDKs).[\[9\]](#)[\[10\]](#) These kinases are central regulators of cellular processes like transcription and cell cycle progression, and their dysregulation is a hallmark of many cancers.
- Hedgehog Pathway Modulation: Certain trisubstituted furo[3,2-b]pyridines have been identified as potent, sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[\[10\]](#)[\[11\]](#) The Hh pathway is vital during embryonic development and its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma.

Featured Application: Targeting Cdc-like Kinases (CLKs)

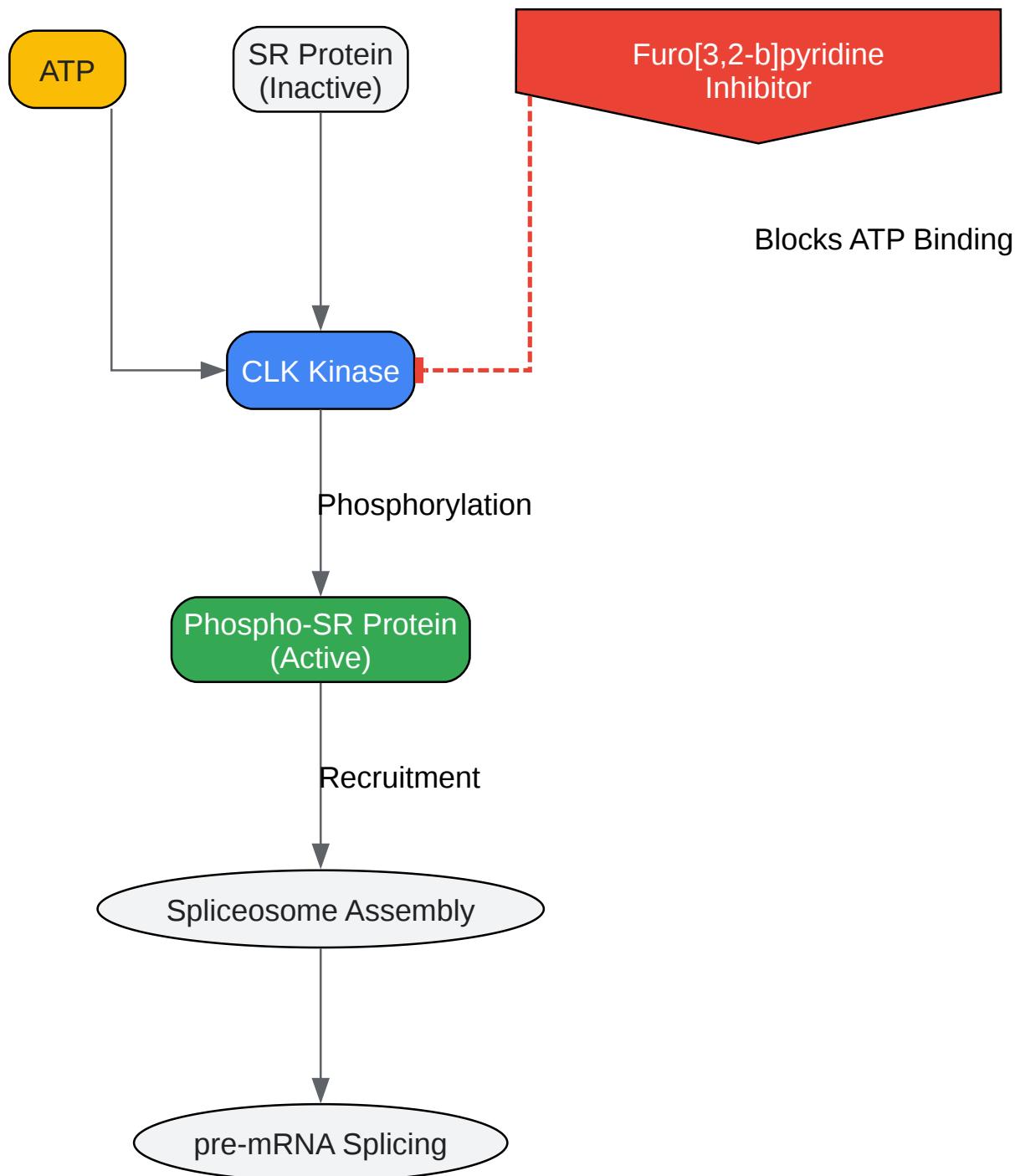
A prominent application of the furo[3,2-b]pyridine scaffold is in the development of inhibitors against CLKs, a family of dual-specificity kinases (CLK1, 2, 3, 4) that regulate pre-mRNA splicing.

4.1. Biological Rationale

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[12][13] This phosphorylation event dictates which exons are included or excluded in the final mature mRNA. In many cancers, alternative splicing is hijacked to produce protein isoforms that promote cell survival, proliferation, and drug resistance. By inhibiting CLKs, it is possible to modulate this process and induce apoptosis in cancer cells.[5]

4.2. CLK Signaling Pathway and Inhibition

The diagram below illustrates the central role of CLK in the splicing machinery and the mechanism of its inhibition by furo[3,2-b]pyridine-based compounds.

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Caption: CLK phosphorylates SR proteins, enabling spliceosome assembly. Furo[3,2-b]pyridine derivatives inhibit CLK, blocking this pathway.

4.3. Experimental Protocol: In Vitro CLK Inhibition Assay

To determine the potency of a synthesized furo[3,2-b]pyridine derivative, a luminescent kinase assay such as the Kinase-Glo® assay is a robust method. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

- Reagent Preparation:
 - Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Substrate: Prepare a solution of a generic kinase substrate (e.g., myelin basic protein) or a specific SR-protein-derived peptide in kinase buffer.
 - ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (K_m) for the specific CLK isoform being tested.
 - Expertise & Experience: Using an ATP concentration near the K_m is crucial for accurately determining the IC₅₀ of ATP-competitive inhibitors. Excess ATP will require much higher inhibitor concentrations to achieve inhibition, skewing the results.
 - Enzyme Solution: Prepare a solution of recombinant human CLK1, CLK2, or CLK4 enzyme in kinase buffer. The final concentration should be determined empirically to ensure the reaction is within the linear range.
 - Test Compound: Prepare a serial dilution of the furo[3,2-b]pyridine derivative (e.g., starting from 100 μM) in DMSO.
- Assay Procedure (384-well plate format):
 - Add 50 nL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
 - Add 5 μL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding 5 μL of the ATP/Substrate solution to each well.

- Incubate the plate at 30°C for 1 hour.
- Detection:
 - Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
 - Add 10 µL of Kinase-Glo® reagent to each well.
 - Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The furo[3,2-b]pyridine scaffold is the basis for several potent CLK inhibitors. The table below provides context on the inhibitory potency that can be achieved with this chemical class.

Inhibitor	CLK1 (IC ₅₀ , nM)	CLK2 (IC ₅₀ , nM)	CLK4 (IC ₅₀ , nM)	Reference(s)
TG-003	20	200	15	[13]
SGC-CLK-1	13	4	46	[14]
Cpd-1	16	45	N/A	[5]

Note: Data is compiled from various studies and assay conditions may differ.

Conclusion

Furo[3,2-b]pyridin-2-ylmethanol is a strategically important chemical intermediate. Its parent scaffold possesses the ideal structural and electronic features for potent and selective interaction with critical biological targets, most notably protein kinases. The synthetic accessibility of this compound, combined with the proven therapeutic relevance of the furo[3,2-b]pyridine core, establishes it as a valuable tool for researchers and scientists engaged in the design and development of novel therapeutics. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this compound in advanced drug discovery programs.

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